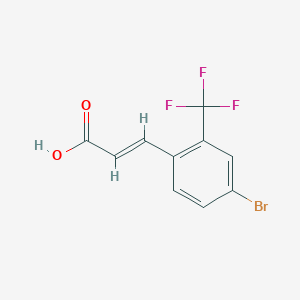

4-Bromo-2-(trifluoromethyl)cinnamic acid

Description

Contextual Significance of Cinnamic Acid Derivatives in Organic Synthesis and Medicinal Chemistry

Cinnamic acid and its derivatives are a class of organic compounds that are central to a vast array of scientific endeavors. acs.org Naturally occurring in plants like cinnamon, these compounds are characterized by a phenyl ring attached to an acrylic acid moiety. researchgate.net This fundamental structure serves as a versatile template for chemical modification, making cinnamic acid derivatives invaluable intermediates in organic synthesis. chemicalbook.com They are precursors for a variety of commercially important substances, including flavors, fragrances, and polymers. chemicalbook.com

In medicinal chemistry, the cinnamic acid scaffold is a well-established pharmacophore found in numerous biologically active molecules. nih.gov These derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, antidiabetic, and neuroprotective properties. researchgate.netnih.gov The biological efficacy of these compounds is often tuned by the nature and position of substituents on the phenyl ring. researchgate.net The synthesis of these derivatives is a major focus of research, with methods like the Perkin reaction, Knoevenagel condensation, and Heck cross-coupling reactions being commonly employed to create diverse libraries of compounds for biological screening. bepls.comasianpubs.orgajol.info

Overview of Halogenated and Trifluoromethylated Organic Compounds in Advanced Research

The introduction of halogens and trifluoromethyl (CF3) groups into organic molecules is a powerful strategy in modern drug design and materials science. Halogenated organic compounds have been a subject of intense research for decades due to their unique chemical and biological properties. semanticscholar.org The incorporation of a halogen atom, such as bromine, can significantly alter a molecule's physical and chemical characteristics, including its lipophilicity, metabolic stability, and binding affinity to biological targets. asianpubs.org

Scope and Research Trajectories of 4-Bromo-2-(trifluoromethyl)cinnamic Acid and Related Scaffolds

While specific research on this compound is not extensively documented in publicly available literature, its molecular architecture places it at the confluence of the aforementioned research fields. The compound serves as a promising building block for creating more complex molecules with potential biological activity. Research on related structures, such as anilides of 3-(trifluoromethyl)cinnamic and 4-(trifluoromethyl)cinnamic acid, has revealed potent antibacterial and antimycobacterial activity. nih.gov These studies highlight the potential of trifluoromethylated cinnamic acid derivatives as a basis for developing new treatments for resistant bacterial infections. nih.gov

The synthetic accessibility of this compound from commercially available precursors like 4-bromo-2-(trifluoromethyl)benzaldehyde (B1280889) nih.gov makes it an attractive starting material. Plausible synthetic routes include the Knoevenagel condensation, Perkin reaction, or Heck reaction, which are standard methods for cinnamic acid synthesis. bepls.comasianpubs.orgwikipedia.org The bromine atom on the phenyl ring provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives. Future research trajectories for this compound and its related scaffolds will likely focus on synthesizing these derivatives and screening them for a range of biological activities, contributing to the discovery of new therapeutic agents.

Chemical and Physical Data

Table 1: Properties of this compound (Predicted)

| Property | Value |

|---|---|

| Molecular Formula | C10H6BrF3O2 |

| Molecular Weight | 295.05 g/mol |

| Appearance | Predicted to be a solid at room temperature |

Table 2: Properties of 4-Bromo-2-(trifluoromethyl)benzaldehyde

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H4BrF3O | nih.gov |

| Molecular Weight | 253.02 g/mol | nih.gov |

| CAS Number | 861928-27-0 | nih.gov |

| Appearance | Not specified |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-bromo-2-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3O2/c11-7-3-1-6(2-4-9(15)16)8(5-7)10(12,13)14/h1-5H,(H,15,16)/b4-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRGQPPYZPQZCS-DUXPYHPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)C(F)(F)F)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Bromo 2 Trifluoromethyl Cinnamic Acid

Established Precursor Synthesis Strategies

The primary and most critical precursor for the synthesis of 4-bromo-2-(trifluoromethyl)cinnamic acid is 4-bromo-2-(trifluoromethyl)benzaldehyde (B1280889) . This substituted benzaldehyde (B42025) is commercially available, but its synthesis is a key step for any custom preparation. A common synthetic route starts from m-chlorobenzotrifluoride, involving a four-step process of nitration, ammoniation, bromination, and deamination to yield 4-bromo-2-nitrobenzotrifluoride. nih.gov Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction, can install the aldehyde functionality.

Another strategy involves the direct formylation of a suitable precursor like 1-bromo-4-iodo-2-(trifluoromethyl)benzene (B1280890) via metal-halogen exchange followed by reaction with a formylating agent. Similarly, ortho-lithiation of 1-bromo-3-(trifluoromethyl)benzene directed by a suitable group, followed by quenching with a formyl equivalent, presents another potential route. The availability of various substituted benzaldehydes, such as 2-bromo-4-(trifluoromethyl)benzaldehyde (B1274176) and 4-bromo-3-(trifluoromethyl)benzaldehyde, highlights the modularity of synthetic approaches to these types of compounds. acs.orguns.ac.id

A plausible synthetic pathway to the key precursor is detailed in the table below.

| Starting Material | Reagents and Conditions | Intermediate/Product | Reaction Type |

|---|---|---|---|

| m-chlorobenzotrifluoride | 1. HNO₃, H₂SO₄ 2. NH₃ 3. Br₂ 4. NaNO₂, H₃PO₂ | 4-bromo-2-nitrobenzotrifluoride | Electrophilic Aromatic Substitution, Nucleophilic Aromatic Substitution, Bromination, Deamination |

| 4-bromo-2-nitrobenzotrifluoride | Fe, HCl or H₂, Pd/C | 4-bromo-2-(trifluoromethyl)aniline | Nitro Group Reduction |

| 4-bromo-2-(trifluoromethyl)aniline | 1. NaNO₂, HCl 2. HCHO, H₂SO₃, Cu₂O | 4-Bromo-2-(trifluoromethyl)benzaldehyde | Sandmeyer-type Reaction (Formylation) |

Direct Synthesis Routes for this compound

Several classical and modern synthetic methods can be employed for the direct synthesis of the target cinnamic acid from its benzaldehyde precursor.

The Perkin reaction, a condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid, is a foundational method for synthesizing cinnamic acids. iitk.ac.inwikipedia.orgscribd.com For 4-bromo-2-(trifluoromethyl)benzaldehyde, reaction with acetic anhydride and sodium acetate (B1210297) would be the classical approach. youtube.com The electron-withdrawing nature of the trifluoromethyl group may deactivate the aldehyde, potentially requiring higher temperatures and longer reaction times to achieve good conversion. longdom.org

Proposed Reaction: 4-bromo-2-(trifluoromethyl)benzaldehyde + Acetic Anhydride

Catalyst: Sodium Acetate

Conditions: High temperature (e.g., 180°C)

Product: this compound

This reaction proceeds via the formation of an enolate from acetic anhydride, which then undergoes an aldol-type condensation with the benzaldehyde. iitk.ac.in Subsequent dehydration and hydrolysis yield the final α,β-unsaturated acid.

A highly effective variation of the aldol (B89426) condensation for synthesizing cinnamic acids is the Knoevenagel-Doebner condensation. wikipedia.orgorganic-chemistry.org This method involves the reaction of an aldehyde with malonic acid, typically using a basic catalyst like pyridine (B92270) or piperidine (B6355638). youtube.comthieme.com The reaction proceeds through a Knoevenagel adduct which then undergoes in-situ decarboxylation to afford the cinnamic acid. organic-chemistry.org This method often provides the thermodynamically more stable E-isomer (trans) with high selectivity.

Proposed Reaction: 4-bromo-2-(trifluoromethyl)benzaldehyde + Malonic Acid

Catalyst/Solvent: Pyridine and a catalytic amount of piperidine

Conditions: Heating

Product: (E)-4-Bromo-2-(trifluoromethyl)cinnamic acid

The stereochemical outcome is generally controlled by thermodynamic factors, favoring the formation of the trans-alkene where the bulky aryl and carboxyl groups are positioned on opposite sides of the double bond.

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, offer a powerful alternative for the synthesis of cinnamic acids. odinity.com This reaction involves the coupling of an aryl halide with an alkene. For the synthesis of this compound, one could envision a reaction between an appropriately substituted aryl halide and acrylic acid. A suitable substrate would be a di-halogenated benzene (B151609), such as 1-bromo-4-iodo-2-(trifluoromethyl)benzene, where the more reactive C-I bond would selectively participate in the oxidative addition to the palladium(0) catalyst. nih.gov

Aryl Halide: 1-Bromo-4-iodo-2-(trifluoromethyl)benzene nih.gov

Alkene: Acrylic acid or its ester derivative

Catalyst: Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0) sources

Base: A tertiary amine like Et₃N or a carbonate base

Product: (E)-4-Bromo-2-(trifluoromethyl)cinnamic acid (or its ester)

The Heck reaction typically shows high trans-selectivity in the product formation.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating reaction rates and improving yields. The Knoevenagel-Doebner condensation is particularly amenable to microwave heating. mdma.chresearchgate.netacs.org Syntheses that require several hours under conventional heating can often be completed in minutes using microwave irradiation, frequently under solvent-free conditions or with a minimal amount of a high-boiling solvent. mdma.chsemanticscholar.org

Proposed Reaction: 4-bromo-2-(trifluoromethyl)benzaldehyde + Malonic Acid

Catalyst: Piperidine or an inorganic catalyst like LiCl mdma.ch

Conditions: Microwave irradiation (e.g., 100-150°C, 5-15 minutes)

Benefits: Rapid reaction times, high yields, and environmentally benign conditions. acs.orgsemanticscholar.org

| Method | Key Reactants | Typical Conditions | Advantages/Disadvantages |

|---|---|---|---|

| Perkin Reaction | 4-bromo-2-(trifluoromethyl)benzaldehyde, Acetic Anhydride | NaOAc, high temp. (~180°C) | Classic method; may require harsh conditions and give moderate yields. |

| Knoevenagel-Doebner | 4-bromo-2-(trifluoromethyl)benzaldehyde, Malonic Acid | Pyridine/Piperidine, heat | Milder conditions, high stereoselectivity for E-isomer, good yields. |

| Heck Reaction | 1-bromo-4-iodo-2-(trifluoromethyl)benzene, Acrylic Acid | Pd catalyst, base | Versatile, good functional group tolerance; requires more complex precursors and catalysts. |

| Microwave-Assisted Knoevenagel | 4-bromo-2-(trifluoromethyl)benzaldehyde, Malonic Acid | Piperidine, MW irradiation | Very fast, high yields, green chemistry approach. mdma.ch |

Derivatization Strategies of this compound

The structure of this compound offers several sites for chemical modification: the carboxylic acid group, the alkene double bond, and the aromatic ring.

The carboxylic acid moiety is the most common site for derivatization. Standard protocols can be used for esterification and amidation .

Esterification: Reaction with various alcohols under acidic catalysis (Fischer esterification) or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in a Steglich esterification can produce a range of esters. researchgate.netsapub.orggoogle.com Given the electron-deficient nature of the aromatic ring, the reactivity of the carboxylic acid should be comparable to other cinnamic acids.

Amidation: Coupling with primary or secondary amines using peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt) is an effective method to form the corresponding amides. acs.orgjst.go.jpnih.gov

The alkene double bond can undergo various addition and cycloaddition reactions. For instance, similar to 4-bromo-trans-cinnamic acid, it could potentially undergo photo-induced [2+2] cycloaddition reactions in the solid state. rsc.org

The aromatic ring's bromine atom can be functionalized via transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds, provided a catalyst system compatible with the free carboxylic acid is used or the acid is protected.

Finally, decarboxylation of cinnamic acids can produce styrenes. vedantu.com This reaction is often facilitated by heat or catalysis, particularly with copper salts. acs.org The presence of strong electron-withdrawing groups can influence the ease of this reaction. acs.org

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Esterification | R-OH, H⁺ or EDC/DMAP | Cinnamate (B1238496) Esters |

| Amidation | R₂NH, EDC/HOBt | Cinnamide Amides |

| Decarboxylation | Heat, Copper catalyst | 4-Bromo-2-(trifluoromethyl)styrene |

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | Biaryl-substituted Cinnamic Acids |

| [2+2] Cycloaddition | UV light (solid state) | Cyclobutane (B1203170) derivatives |

Compound Reference Table

| Compound Name | Chemical Formula | Role |

|---|---|---|

| This compound | C₁₀H₆BrF₃O₂ | Target Compound |

| 4-Bromo-2-(trifluoromethyl)benzaldehyde | C₈H₄BrF₃O | Key Precursor |

| m-chlorobenzotrifluoride | C₇H₄ClF₃ | Starting Material for Precursor |

| 4-bromo-2-nitrobenzotrifluoride | C₇H₃BrF₃NO₂ | Intermediate |

| 4-bromo-2-(trifluoromethyl)aniline | C₇H₅BrF₃N | Intermediate |

| 1-Bromo-4-iodo-2-(trifluoromethyl)benzene | C₇H₃BrF₃I | Heck Reaction Precursor |

| Acetic Anhydride | C₄H₆O₃ | Reagent (Perkin Reaction) |

| Malonic Acid | C₃H₄O₄ | Reagent (Knoevenagel Condensation) |

| Acrylic Acid | C₃H₄O₂ | Reagent (Heck Reaction) |

| Piperidine | C₅H₁₁N | Catalyst |

| Pyridine | C₅H₅N | Catalyst/Solvent |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | C₉H₁₇N₃ | Coupling Agent |

Esterification and Amidation Reactions for Conjugate Formation

The carboxylic acid moiety of this compound is a prime site for derivatization through esterification and amidation reactions. These transformations are fundamental for creating conjugate molecules with tailored properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. The Fischer esterification, which involves reacting the cinnamic acid with an alcohol under acidic catalysis (e.g., sulfuric acid), is a common approach. sapub.orgresearchgate.net The reaction is typically performed under reflux conditions to drive the equilibrium towards the ester product. researchgate.net For more sensitive alcohol substrates or to achieve milder reaction conditions, coupling agents such as dicyclohexylcarbodiimide (DCC) can be employed to activate the carboxylic acid prior to the addition of the alcohol. thieme-connect.com

Amidation: The formation of amides from this compound involves coupling it with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid to form a more reactive intermediate. A common method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with the desired amine. mdpi.com Alternatively, peptide coupling reagents can facilitate the direct formation of the amide bond. A series of cinnamic acid amide derivatives have been synthesized to explore their biological activities, demonstrating the broad applicability of this reaction. nih.govnih.gov

Below is a table summarizing common reagents for these transformations.

Interactive Data Table: Reagents for Esterification and Amidation| Transformation | Reagent Class | Specific Example(s) | Typical Conditions |

|---|---|---|---|

| Esterification | Acid Catalyst | H₂SO₄ | Reflux in excess alcohol sapub.org |

| Coupling Agent | DCC | Room temperature thieme-connect.com | |

| Amidation | Activating Agent | SOCl₂ | Two-step: activation then amine addition mdpi.com |

| Coupling Agent | HATU, HOBt | Room temperature, in organic solvent |

Conjugation Chemistries for Biological Applications

The synthesis of ester and amide conjugates of cinnamic acids is a widely used strategy to develop new molecules with potential therapeutic applications. dntb.gov.uanih.gov By linking the cinnamic acid scaffold to other pharmacophores, researchers can create hybrid molecules that may exhibit enhanced or novel biological activities. mdpi.com

Cinnamic acid derivatives have been investigated for a wide range of biological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. nih.gov For instance, the conjugation of various substituted cinnamic acids with the antimicrobial agent carvacrol (B1668589) was explored to develop new treatments for skin infections caused by ESKAPE pathogens. mdpi.com Similarly, ester and amide derivatives of cinnamic acid have been synthesized and evaluated for their ability to inhibit enzymes like monoamine oxidase (MAO) and cholinesterases, which are relevant targets for neurodegenerative diseases. nih.gov Studies have shown that cinnamic acid esters can be potent and selective MAO-B inhibitors. nih.gov The specific substitutions on the phenyl ring of the cinnamic acid, such as the bromo and trifluoromethyl groups in this compound, can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting conjugates.

Interactive Data Table: Examples of Cinnamic Acid Conjugates and Their Applications

| Conjugate Type | Example Pharmacophore | Target Biological Activity | Reference |

|---|---|---|---|

| Ester | Carvacrol | Antimicrobial (ESKAPE pathogens) | mdpi.com |

| Amide | Phenethylamine derivatives | Monoamine Oxidase (MAO) Inhibition | nih.gov |

| Ester | Phenethyl ester | Antifungal (Candida albicans) | nih.gov |

| Ester | 3,4-Dihydroxyphenethyl ester | Antioxidant, MAO-B Inhibition | nih.gov |

Advanced Chemical Transformations and Functionalization

Beyond simple derivatization of the carboxylic acid, the cinnamic acid scaffold can participate in more complex chemical reactions, enabling the synthesis of diverse and structurally unique molecules.

Photoreactivity and Solid-State Photodimerization Mechanisms of Cinnamic Acids

Cinnamic acids are classic examples of molecules that exhibit photoreactivity in the solid state, a field central to crystal engineering. iucr.org Upon irradiation with UV light, crystalline cinnamic acids can undergo a [2+2] cycloaddition reaction to form cyclobutane dimers. acs.org This reaction is topochemically controlled, meaning its outcome is dictated by the packing arrangement of the molecules in the crystal lattice. acs.org

There are three primary polymorphic forms of cinnamic acid, each with different photoreactivity:

α-form: Molecules are packed in a head-to-tail arrangement. This arrangement is photoreactive and yields α-truxillic acid, a centrosymmetric dimer. acs.orgias.ac.in The distance between the reactive double bonds is typically less than 4.2 Å, fulfilling a key requirement for the reaction to occur. acs.orgias.ac.in

β-form: Molecules are packed in a head-to-head fashion. This form is also photoreactive and leads to the formation of β-truxinic acid, a dimer with a plane of symmetry. acs.org

γ-form: The molecules in this polymorph are packed in a way that the double bonds are too far apart for dimerization, rendering this form photostable. ias.ac.in

The solid-state reaction offers high stereospecificity and can produce compounds that are difficult or impossible to synthesize in solution. iucr.org The kinetics of these photodimerization reactions can be complex, sometimes involving polymorphic transitions during the reaction or proceeding via a cooperative mechanism. iucr.orgresearchgate.net

Interactive Data Table: Cinnamic Acid Polymorphs and Photodimerization Products

| Polymorph | Crystal Packing Arrangement | Photoreactivity | Dimer Product |

|---|---|---|---|

| α-form | Head-to-Tail | Reactive | α-Truxillic Acid acs.org |

| β-form | Head-to-Head | Reactive | β-Truxinic Acid acs.org |

| γ-form | Unfavorable Alignment | Unreactive/Stable | None ias.ac.in |

Decarboxylative Reactions for Related Building Blocks

Decarboxylative functionalization of α,β-unsaturated carboxylic acids like this compound is a powerful strategy for forming C-C and C-heteroatom bonds. researchgate.netrsc.org These reactions remove the carboxyl group as CO₂ and introduce a new functional group in its place, providing access to a variety of substituted styrenes and related building blocks.

Visible-light photoredox catalysis has emerged as a mild and efficient method for these transformations. nih.govtue.nl For example, the decarboxylative difluoromethylation of cinnamic acids has been achieved using an iridium-based photocatalyst and a difluoromethyl source, yielding stereoselective difluoromethylated styrenes. nih.gov The reaction conditions, including the choice of solvent and base, can be tuned to control the E/Z selectivity of the resulting alkene product. nih.gov Other decarboxylative reactions include fluoroalkylation, arylation, and vinylation, often mediated by transition metals or photoredox catalysts under mild conditions. researchgate.netresearchgate.net These methods tolerate a wide range of functional groups, including the halogens and trifluoromethyl groups present in the target molecule. nih.gov

Trifluoromethylation Strategies Applicable to Cinnamic Acid Scaffolds

While this compound already contains a trifluoromethyl (CF₃) group, the introduction of this moiety into other positions or onto related cinnamic acid scaffolds is of significant interest in medicinal chemistry due to the unique properties imparted by the CF₃ group. nih.gov

Several strategies exist for the trifluoromethylation of organic molecules. Decarboxylative trifluoromethylation of cinnamic acid derivatives has been achieved using reagents such as the Togni reagent (a hypervalent iodine compound) as the CF₃ source. researchgate.net These reactions can proceed under transition-metal-free conditions or be catalyzed by metals like copper. Another approach involves the use of nucleophilic trifluoromethylating agents. researchgate.net The development of efficient methods for creating (Z)-selective α-trifluoromethyl alkenyl triflates provides a versatile scaffold that can be further elaborated into a variety of trifluoromethylated derivatives. nih.gov The reaction of trifluoromethyl diazomethane (B1218177) with carboxylic acids has also been explored, though it can lead to interrupted esterification products rather than simple esters, highlighting the unique reactivity of fluorinated reagents. researchgate.net

Structural and Mechanistic Investigations of 4 Bromo 2 Trifluoromethyl Cinnamic Acid

Computational Chemistry and Molecular Modeling Studies

Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules at an atomic level. For 4-bromo-2-(trifluoromethyl)cinnamic acid, these methods can elucidate its geometry, electronic properties, reactivity, and potential as a biologically active agent.

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structures

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. Calculations for analogs of this compound, such as 4TFCA, have been performed using the B3LYP functional with a 6-311++G(d,p) basis set to optimize the molecular geometry. nih.gov

The structure of cinnamic acid derivatives is characterized by a benzene (B151609) ring and an acrylic acid functional group, which can exist in s-cis and s-trans conformations. nih.gov For cinnamic acid itself, the s-cis conformer is found to be slightly more stable than the s-trans conformer in the gas phase. nih.gov The presence of substituents on the phenyl ring, such as the bromo and trifluoromethyl groups in the target molecule, would influence the C-C bond distances and C-C-C bond angles of the aromatic ring. nih.gov In a study of cinnamic acid, the C-C bond distances in the aromatic ring were found to be in the range of 1.39 Å to 1.41 Å. nih.gov The carbonyl (C=O) bond length is a key parameter, with calculated values for similar molecules being around 1.22 Å. nih.gov

Table 1: Predicted Geometrical Parameters for Cinnamic Acid Analogs Note: The following data is based on computational studies of analogous cinnamic acid derivatives and serves as an estimation for this compound.

| Parameter | Predicted Value Range |

|---|---|

| Aromatic C-C Bond Length | 1.39 - 1.41 Å |

| C=O Bond Length | ~1.22 Å |

| Aromatic C-C-C Bond Angle | 118.2° - 120.7° |

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and chemical reactivity. nih.gov

For the analog 4TFCA, the HOMO and LUMO energies have been calculated. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. nih.gov The distribution of the HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attacks, respectively. In cinnamic acid derivatives, the π-electrons of the molecule are disturbed by the interaction between the aromatic system and the carboxyl group. nih.gov

Table 2: Frontier Molecular Orbital Energies for a Cinnamic Acid Analog (4TFCA) Note: This data is for trans-4-(trifluoromethyl)cinnamic acid (4TFCA) and provides an estimate for the electronic properties of this compound.

| Molecular Orbital | Energy (eV) |

|---|---|

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | - |

Specific energy values for 4TFCA were noted in a study but not explicitly provided in the abstract. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

In a study of 4TFCA, NBO analysis was used to understand the stability arising from hyperconjugative π →π* exchanges and charge delocalization. nih.gov The analysis reveals significant intramolecular charge transfer between bonding and antibonding orbitals. nih.gov The stabilization energy E(2) is calculated using second-order perturbation theory and indicates the strength of the donor-acceptor interactions. taylorandfrancis.com For instance, delocalization from a lone pair (n) on an oxygen atom to an adjacent antibonding orbital (σ* or π*) stabilizes the molecule.

Table 3: Significant NBO Interactions and Stabilization Energies (E(2)) for a Cinnamic Acid Analog (4TFCA) Note: The following represents the types of interactions and their significance based on studies of analogous compounds. Specific values for this compound would require direct calculation.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| π(C=C) | π*(C=O) | High |

| n(O) | π*(C=O) | High |

| π(Aromatic) | π*(C=C) | Moderate |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Studies on the analog 4TFCA have shown its potential to interact with histone deacetylase 8 (HDAC8), a therapeutic target for cancer. nih.gov The docking results for 4TFCA revealed a high binding energy of -6.10 kcal/mol with HDAC8. nih.gov The interactions typically involve hydrogen bonds, hydrophobic interactions, and sometimes π-π stacking with the amino acid residues in the active site of the protein. For other cinnamic acid derivatives, docking studies have identified interactions with various other enzymes, including those relevant to Alzheimer's disease and fungal infections. mdpi.com

Table 4: Potential Molecular Docking Interactions for a Cinnamic Acid Analog (4TFCA) with HDAC8 Note: This data is for trans-4-(trifluoromethyl)cinnamic acid (4TFCA) and suggests potential interactions for this compound.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Type of Interaction |

|---|---|---|---|

| HDAC8 | -6.10 | - | Hydrogen Bonding, Hydrophobic |

Molecular Shape Analysis and Comparative Molecular Shape Analysis (CoMSA)

The three-dimensional shape of a molecule is a critical determinant of its biological activity. Molecular shape analysis and related techniques like Comparative Molecular Shape Analysis (CoMSA) are part of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies. These methods correlate the shape and other 3D properties of a series of molecules with their biological activities to build predictive models. nih.gov

While a specific CoMSA study for this compound was not found, the principles of 3D-QSAR are applicable. These models can identify the key steric and electronic features of the molecule that are essential for its interaction with a biological target. For a series of cinnamic acid derivatives, a 3D-QSAR model would map out regions where bulky groups, electronegative groups, or hydrogen bond donors/acceptors enhance or diminish activity. This information is invaluable for designing new derivatives with improved potency. mdpi.com

Reaction Mechanism Elucidation and Kinetic Studies

The reactivity of this compound is primarily dictated by its three functional components: the carboxylic acid group, the alkene double bond, and the substituted aromatic ring.

One of the characteristic reactions of the cinnamic acid core is the electrophilic addition to the carbon-carbon double bond. For instance, the bromination of trans-cinnamic acid proceeds via a stereospecific anti-addition mechanism to form 2,3-dibromo-3-phenylpropanoic acid. mdpi.com This reaction typically involves the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face. mdpi.com

The aromatic ring, being substituted with a deactivating trifluoromethyl group and a deactivating bromo group, will be less susceptible to electrophilic aromatic substitution than benzene itself. The directing effects of these substituents would guide any further substitution reactions.

Furthermore, substituted trans-cinnamic acids are known to undergo [2+2] cycloaddition reactions in the solid state upon photo-irradiation. For example, 4-bromo-trans-cinnamic acid has been shown to undergo a photo-induced head-to-head cycloaddition. The kinetics and mechanism of such reactions are highly dependent on the crystal packing of the molecules.

Mechanistic Pathways of [2+2] Photocycloaddition in Solid State

The [2+2] photocycloaddition of cinnamic acids in the solid state is a topochemical reaction, meaning the reactivity is governed by the crystal lattice. For a reaction to occur, the olefinic double bonds of adjacent molecules must be parallel and within a certain proximity, typically less than 4.2 Å, as dictated by Schmidt's criteria.

In the case of the closely related 4-bromo-trans-cinnamic acid , solid-state irradiation leads to a head-to-head [2+2] cycloaddition reaction. rsc.orgresearchgate.net The reaction proceeds via a diradical intermediate, a common mechanism for the photocycloaddition of cis-cinnamic acids as well, provided the intermolecular distance is favorable. rsc.org The crystal structure of 4-bromo-trans-cinnamic acid reveals that the molecules are arranged in a manner conducive to this specific stereochemical outcome. The structures are stabilized by O-H···O hydrogen bonding and C-H···O interactions, which play a crucial role in pre-organizing the molecules for reaction. rsc.org

While direct mechanistic studies on this compound are not extensively available, it is anticipated to follow a similar mechanistic pathway. The presence of the trifluoromethyl group at the ortho position could introduce steric hindrance, potentially influencing the packing arrangement and, consequently, the feasibility and stereochemistry of the photocycloaddition. The interplay between the hydrogen bonding of the carboxylic acid moieties, the halogen bonding from the bromine, and the steric influence of the trifluoromethyl group would be critical in determining the solid-state arrangement and the subsequent photochemical behavior.

Kinetics of Photodimerization and Influencing Factors

The kinetics of solid-state photodimerization reactions often deviate from simple first-order kinetics and are frequently described by models such as the Johnson-Mehl-Avrami-Kolmogorov (JMAK) model. This model accounts for the nucleation and growth of the product phase within the reactant crystal.

Studies on trans-4-(trifluoromethyl)cinnamic acid , an analogue of the title compound, have shown that its solid-state [2+2] photodimerization kinetics can be effectively investigated using thermogravimetric analysis. mongoliajol.info The resulting photodimer, 4,4'-ditrifluoromethyl truxinic acid, exhibits a higher decomposition temperature than the monomer, allowing for the quantification of the reaction progress. mongoliajol.info The photodimerization kinetics for this compound were found to follow the JMAK model. mongoliajol.info

For α-trans-cinnamic acid , the rate of photodimerization has been shown to have a quadratic dependence on the intensity of the laser light, confirming a two-photon mechanism in single crystals. researchgate.net The reaction kinetics deviate from first-order and can be fitted to the JMAK expression, suggesting a mechanism that is intermediate between a random distribution of product molecules and the growth of distinct nuclei. researchgate.net

The kinetics of photodimerization for this compound would likely be influenced by several factors:

Crystal Packing: The proximity and orientation of the reacting double bonds are paramount.

Temperature: While the primary reaction is photochemical, temperature can influence molecular motions and the stability of polymorphs, thereby affecting reaction rates. rsc.org

Wavelength of Irradiation: The efficiency of the photoreaction is dependent on the absorption characteristics of the molecule.

| Factor | Influence on Reaction Kinetics | Example Compound | Reference |

|---|---|---|---|

| Crystal Packing (Polymorphism) | Different polymorphs exhibit different reaction rates due to variations in intermolecular distances and orientations. The β-polymorph of trans-cinnamic acid reacts slower than the α-polymorph. | trans-Cinnamic acid | rsc.org |

| Reaction Mechanism | The kinetics can be modeled by the JMAK expression, indicating a complex process involving nucleation and growth of the product phase. | α-trans-Cinnamic acid, trans-4-(Trifluoromethyl)cinnamic acid | mongoliajol.inforesearchgate.net |

| Molecular Reorientation | A higher degree of molecular reorientation required for the reaction can lead to slower kinetics. | trans-Cinnamic acid | rsc.org |

Investigation of Excited-State Processes in Photoreactions

The photochemical reactivity of cinnamic acid derivatives is intrinsically linked to the nature and lifetime of their electronically excited states. Upon absorption of UV light, the molecule is promoted to an excited singlet state (S1). From this state, several processes can occur, including fluorescence, intersystem crossing to a triplet state (T1), or direct reaction to form the cyclobutane (B1203170) product.

For many cinnamate-based systems, understanding the non-radiative decay pathways is crucial. nih.gov The triplet state often plays a key role as a photoexcitation intermediate in chemical photoreactions. acs.org The transition from the initial singlet excited state to the triplet state occurs via intersystem crossing. acs.org

In the context of this compound, the heavy bromine atom is expected to enhance the rate of intersystem crossing due to the heavy-atom effect. This would lead to a more efficient population of the triplet state, which could be the primary reactive state for the [2+2] photocycloaddition. The trifluoromethyl group, being strongly electron-withdrawing, will also influence the electronic structure of the excited states.

Kinetic-energy-resolved photoelectron spectroscopy is a powerful technique to uncover the deactivation mechanisms after photoexcitation of substituted cinnamates, providing insights into pathways involving the triplet manifold. nih.gov While specific studies on this compound are lacking, it is anticipated that its excited-state dynamics would be a complex interplay of fluorescence, intersystem crossing, and cis-trans isomerization competing with the desired [2+2] cycloaddition. rsc.org

Insights into Catalytic Mechanisms for Advanced Functionalization

Beyond photodimerization, the functionalization of the cinnamic acid scaffold is of significant interest. The presence of the trifluoromethyl group in this compound makes it a valuable synthon, as trifluoromethylated compounds are of great importance in medicinal chemistry.

Catalytic strategies for the functionalization of cinnamic acid derivatives often target the double bond. For instance, Lewis acids have been shown to catalyze the photodimerization and cross-cycloaddition of cinnamic esters. wisc.edu More recently, the development of thiourea-based catalysts has shown promise in controlling the diastereoselectivity of [2+2] photocycloadditions of cinnamates in flow chemistry setups. wisc.edu

The advanced functionalization of trifluoromethyl-substituted alkenes can also be achieved through photoredox catalysis. These methods allow for hydroalkylation and hydroarylation under mild conditions, often proceeding through the formation of an electron donor-acceptor (EDA) complex.

For this compound, potential catalytic functionalizations could include:

Asymmetric Hydrogenation: Catalytic reduction of the double bond to yield chiral phenylpropanoic acids.

Heck Coupling: Palladium-catalyzed reaction at the bromine-substituted position to introduce new carbon-carbon bonds.

Catalytic Addition Reactions: Utilizing the electron-deficient nature of the double bond due to the trifluoromethyl group to perform catalytic conjugate additions.

Solid-State Phenomena and Supramolecular Chemistry

The solid-state behavior of this compound is expected to be rich and complex due to the diverse intermolecular interactions it can engage in.

Crystallographic Investigations of Polymorphism in Cinnamic Acid Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and can have a profound impact on their physical properties and reactivity. Cinnamic acid and its derivatives are well-known to exhibit polymorphism.

For example, 3-fluoro-trans-cinnamic acid crystallizes as two distinct polymorphs, both of which are β-type structures and undergo a topochemical [2+2] photodimerization. acs.org The study of solid solutions formed between different cinnamic acid derivatives, such as 4-bromocinnamic acid and 4-chlorocinnamic acid , has been used to probe the crystal structure landscape and identify new crystalline forms. nih.gov

Temperature-Induced Phase Transitions and Their Structural Impact

Temperature can induce reversible or irreversible phase transitions in molecular crystals, leading to changes in crystal packing and physical properties.

A study on 4-bromo-trans-cinnamic acid revealed a reversible temperature-induced phase transition, which was observed via differential scanning calorimetry with a slight hysteresis. rsc.org Interestingly, upon irradiation above the phase transition temperature, the compound appeared to convert to the low-temperature form before undergoing cycloaddition. researchgate.net

Similarly, trans-4-(trifluoromethyl)cinnamic acid undergoes a single, fully reversible temperature-induced phase transition at approximately 132/131 K (cooling/heating). bris.ac.uk This phase transition is accompanied by a quadrupling of the unit cell volume as the crystal is cooled, with the number of molecules in the asymmetric unit (Z') increasing from 2 to 8. bris.ac.uk The suppression of such phase transitions has been observed in related systems by introducing fluorinated chains, which can be attributed to stronger intermolecular interactions involving fluorine. mdpi.com

For this compound, the possibility of temperature-induced phase transitions is high. The structural impact of such a transition would likely involve a change in the orientation of the trifluoromethyl group or a rearrangement of the hydrogen and halogen bonding networks, which could, in turn, switch its solid-state photoreactivity on or off.

| Compound | Transition Temperature (K) | Nature of Transition | Structural Impact | Reference |

|---|---|---|---|---|

| 4-Bromo-trans-cinnamic acid | ~252 (cooling) / ~256 (warming) | Reversible | Change in crystal packing, affects photoreactivity | rsc.orgresearchgate.net |

| trans-4-(Trifluoromethyl)cinnamic acid | ~132 (cooling) / ~131 (heating) | Reversible | Unit cell volume quadruples (Z' from 2 to 8) | bris.ac.uk |

| 3-Fluoro-trans-cinnamic acid (β1 polymorph) | ~392 (heating) | Irreversible | Converts to β2 polymorph | acs.org |

Supramolecular Assembly and Intermolecular Interactions

The most prominent interaction is expected to be the formation of hydrogen-bonded dimers through the carboxylic acid moieties (O-H···O). This is a highly robust and common supramolecular synthon in carboxylic acids, leading to the formation of centrosymmetric dimers. rsc.orgacs.org

In addition to this primary interaction, the halogen and trifluoromethyl substituents introduce other significant intermolecular forces:

Halogen Bonding: The bromine atom can participate in halogen bonds (C-Br···O or C-Br···Br). Theoretical and database studies have shown that C-Br···Br-C interactions are stabilizing, with the interaction energy being dominated by dispersion forces with a significant electrostatic component. rsc.org

Fluorine Interactions: The trifluoromethyl group is a key player in directing crystal packing. The highly electronegative fluorine atoms can participate in a variety of weak interactions, including C-H···F, C-F···π, and F···F contacts. d-nb.inforesearchgate.net Studies on trifluoromethylated aromatic compounds have demonstrated that these interactions, particularly F···π and F···F, can be controlling factors in the π-π stacking of the aromatic rings. d-nb.inforesearchgate.net The trifluoromethyl group's steric bulk and electron-withdrawing nature also significantly affect the electronic properties of the aromatic ring. nih.govtcichemicals.com

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions. The presence of the electron-withdrawing trifluoromethyl group and the polarizable bromine atom will influence the nature of this stacking, potentially leading to offset or T-shaped arrangements. d-nb.info

The interplay of these various interactions (hydrogen bonding, halogen bonding, fluorine interactions, and π-π stacking) will determine the final three-dimensional architecture of the crystal. The steric hindrance from the ortho-trifluoromethyl group may lead to non-planar conformations, which in turn would influence the efficiency of crystal packing and the types of intermolecular contacts that are formed.

Table 2: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Description | Potential Role in Supramolecular Assembly |

| Carboxylic Acid Dimer | A strong O-H···O hydrogen bond between two carboxylic acid groups. | Primary synthon leading to the formation of centrosymmetric dimers. rsc.orgacs.org |

| Halogen Bonding | An attractive interaction involving the bromine atom (e.g., C-Br···O, C-Br···Br). | Contributes to the overall stability of the crystal lattice. rsc.org |

| Fluorine Interactions | Weak interactions involving fluorine atoms (e.g., C-H···F, C-F···π, F···F). | Influences the stacking of aromatic rings and the overall crystal packing. d-nb.inforesearchgate.net |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the cohesion of the crystal structure, influenced by substituents. |

| C-H···O Interactions | Weak hydrogen bonds between a carbon-hydrogen bond and an oxygen atom. | Provides additional stabilization to the crystal packing. rsc.org |

Structure Activity Relationship Sar and Rational Ligand Design of 4 Bromo 2 Trifluoromethyl Cinnamic Acid Derivatives

SAR Studies on Diverse Biological Activities

The biological efficacy of cinnamic acid derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring and modifications to the acrylic acid side chain. The presence of a bromine atom at the 4-position and a trifluoromethyl group at the 2-position of the cinnamic acid backbone suggests a unique electronic and steric profile that could modulate its interaction with various biological targets.

Correlations Between Substituent Patterns and Enzyme Inhibition Profiles

While specific enzyme inhibition studies on 4-bromo-2-(trifluoromethyl)cinnamic acid derivatives are not extensively documented, research on analogous compounds provides valuable insights. For instance, studies on various substituted cinnamic acid derivatives have revealed their potential as inhibitors of enzymes such as tyrosinase, α-glucosidase, and lipoxygenase. nih.govnih.gov

The inhibitory action is often linked to the substituents on the phenyl ring. For example, in a study of trans-cinnamic acid derivatives as α-glucosidase inhibitors, it was found that the presence of substituents at the 4-position altered the inhibitory activity. nih.gov Specifically, increasing the bulkiness and the electron-withdrawing nature of the substituent tended to decrease the inhibitory activity. nih.gov This suggests that the 4-bromo and 2-trifluoromethyl groups in the target compound would significantly influence its enzyme inhibition profile, though the precise nature of this influence requires direct experimental validation.

Research on other enzyme systems, such as histone acetyltransferases (HATs), has also highlighted the importance of specific substitutions. For example, a cinnamoyl derivative, 2,6-bis(3-bromo-4-hydroxybenzylidene)cyclohexanone, was identified as a selective p300 HAT inhibitor, underscoring the role of bromine substitution in achieving potent and selective inhibition. bldpharm.com

The table below summarizes the enzyme inhibitory activities of various cinnamic acid derivatives, offering a comparative perspective.

| Compound/Derivative | Target Enzyme | Activity | Reference |

| 4-Methoxy-trans-cinnamic acid | α-glucosidase | Potent inhibitor | nih.gov |

| 4-Methoxy-trans-cinnamic acid ethyl ester | α-glucosidase | Potent inhibitor | nih.gov |

| 2,6-bis(3-bromo-4-hydroxybenzylidene)cyclohexanone | p300 HAT | Active and selective inhibitor | bldpharm.com |

| Caffeic acid amides | MMP-2 and MMP-9 | Inhibitory activity | researchgate.net |

Impact of Molecular Architecture on Antimicrobial Efficacy

The antimicrobial properties of cinnamic acid and its derivatives are well-established, with activity against a broad spectrum of bacteria and fungi. nih.govmdpi.com The introduction of halogen and trifluoromethyl groups into the cinnamic acid scaffold is a known strategy to enhance antimicrobial potency. sciforum.net

Studies on trifluoromethyl-substituted N-arylcinnamamides have shown that the position of the trifluoromethyl group on the phenyl ring is crucial for activity. sciforum.net For instance, against Staphylococcus aureus and Mycobacterium smegmatis, the antistaphylococcal and antimycobacterial activities were found to increase in the order: para < ortho < meta for the trifluoromethyl substituent. sciforum.net This suggests that the 2-trifluoromethyl group in this compound derivatives could contribute significantly to their antimicrobial profile.

Furthermore, the presence of a halogen, such as bromine, is also known to enhance antimicrobial effects. The bromination of the double bond in cinnamic acid derivatives has been reported to increase their antimicrobial activity. nih.gov While this modification is on the side chain, it highlights the general positive influence of bromine on this biological property.

The table below presents the antimicrobial activity of selected cinnamic acid derivatives.

| Compound/Derivative | Target Microorganism | Activity | Reference |

| (2E)-N-(4-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide | S. aureus, M. smegmatis | Most active compound | sciforum.net |

| 4-chloro-α-methylcinnamic acid | Saccharomyces cerevisiae, Aspergillus fumigatus | Strong antifungal activity | mdpi.com |

| 4-methylcinnamic acid | Saccharomyces cerevisiae | Strong antifungal activity | mdpi.com |

| Cinnamoyl ester and amide derivatives | Candida albicans | Biofilm inhibition | nih.gov |

Influence of Structural Modifications on Antiparasitic Potency

Cinnamic acid derivatives have also been investigated for their potential against various parasites. nih.govmdpi.com A structure-activity relationship study of trans-cinnamic acid and its analogs against the parasitic weed Cuscuta campestris revealed that certain substitutions enhance growth inhibition. nih.govmdpi.com

Notably, both trans-4-(trifluoromethyl)cinnamic acid and trans-4-bromocinnamic acid were among the derivatives that showed enhanced growth inhibition compared to the parent trans-cinnamic acid. nih.govmdpi.com This finding strongly suggests that derivatives of this compound could possess significant antiparasitic, particularly herbicidal, properties. The combination of a bromo and a trifluoromethyl group might lead to synergistic or enhanced activity, although this requires experimental confirmation.

The study on Cuscuta campestris also highlighted that modification of the carboxylic acid group, for example to an aldehyde, could increase inhibitory activity. nih.gov This indicates a potential avenue for designing more potent antiparasitic agents based on the this compound scaffold.

The following table summarizes the antiparasitic activity of relevant cinnamic acid derivatives.

| Compound/Derivative | Target Parasite | Activity | Reference |

| trans-4-(Trifluoromethyl)cinnamic acid | Cuscuta campestris | Enhanced growth inhibition | nih.govmdpi.com |

| trans-4-Bromocinnamic acid | Cuscuta campestris | Enhanced growth inhibition | nih.govmdpi.com |

| Methyl trans-cinnamate | Cuscuta campestris | Most active compound in the study | nih.govmdpi.com |

| Cinnamic acid-derived amides | Toxoplasma gondii | Antiparasitic activity | mdpi.com |

SAR in Plant Growth Inhibition and Allelopathic Effects

The role of cinnamic acid derivatives as plant growth regulators and allelopathic agents is another area of significant research. nih.govnih.govnih.gov The configuration of the double bond and the substitution pattern on the aromatic ring are critical determinants of these activities.

Studies have shown that cis-cinnamic acid and its analogs can act as potent plant growth inhibitors. nih.gov The key structural features for this activity include the phenyl ring, the cis-configuration of the alkene moiety, and the carboxylic acid. nih.gov While ortho- and para-substituted analogs often exhibit low potency, meta-substitution is generally more favorable, with hydrophobic and sterically small substituents being preferred. nih.gov This suggests that the 2-trifluoromethyl group in this compound might influence its plant growth inhibitory properties, although the para-bromo substituent could potentially reduce its potency based on these general findings.

In the context of allelopathy, which is the biochemical interaction between plants, cinnamic acid and its derivatives are known to be involved. nih.govmdpi.com The phytotoxicity of these compounds can be influenced by halogenation. For instance, in one study, halogenated substituents on the aromatic ring of trans-cinnamic acid increased its inhibitory activity against Cuscuta campestris. nih.govmdpi.com This supports the potential for this compound derivatives to exhibit allelopathic effects.

The table below lists the plant growth inhibitory and allelopathic activities of some cinnamic acid derivatives.

| Compound/Derivative | Biological Effect | Key Finding | Reference |

| cis-Cinnamic acid | Plant growth promotion | Stimulates cell division and expansion in leaves | nih.govnih.gov |

| trans-Cinnamic acid | Allelopathy | Inhibits growth of Cuscuta campestris | nih.govmdpi.com |

| Halogenated trans-cinnamic acids | Allelopathy | Increased inhibitory activity against Cuscuta campestris | nih.govmdpi.com |

Structural Determinants of Antioxidant Activity

Cinnamic acid derivatives, particularly those with phenolic hydroxyl groups, are recognized for their antioxidant properties. nih.govdntb.gov.uaresearchgate.net The ability to scavenge free radicals is a key mechanism behind this activity. The introduction of substituents like bromo and trifluoromethyl groups, which are not typically associated with direct antioxidant action, would primarily modulate the electronic properties and lipophilicity of the molecule, thereby indirectly influencing its antioxidant potential. nih.gov

Research on multi-target cinnamic acids has shown that Br-substituted derivatives are more lipophilic than their OH-substituted counterparts. nih.gov While high lipophilicity can be beneficial for membrane penetration, it does not always correlate with increased antioxidant activity. nih.gov In some cases, electron-donating groups are more favorable for enhancing radical scavenging capacity. nih.gov

A study on novel cinnamic acid derivatives as antioxidant and anticancer agents found that 4-bromo-5-phenylpenta-2,4-dienoic acid exhibited notable anticancer activity, which can sometimes be linked to pro-oxidant effects in cancer cells. nih.gov

The antioxidant activity of various cinnamic acid derivatives is summarized in the table below.

| Compound/Derivative | Antioxidant Assay | Activity | Reference |

| Cinnamic acid derivatives with hydroxyl groups | Free radical scavenging | Strong activity | nih.govresearchgate.net |

| Br-substituted cinnamic acid derivatives | DPPH, OH radical, ABTS, lipid peroxidation | Varied, with strong OH radical scavenging | nih.gov |

| Caffeic acid and its esters | Antioxidant | Potent | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activities. researchgate.netresearchgate.netmdpi.com For cinnamic acid derivatives, QSAR studies have been employed to understand the structural requirements for various pharmacological effects, including antimicrobial and anticancer activities. researchgate.netresearchgate.netmdpi.com

While no specific QSAR models for this compound derivatives were found in the reviewed literature, studies on broader classes of cinnamic acids provide valuable insights. These models often highlight the importance of physicochemical descriptors such as lipophilicity (logP), electronic parameters (e.g., Hammett constants), and steric factors in determining biological activity. researchgate.net

For instance, a QSAR study on the antitubercular activity of cinnamic acid derivatives revealed that geometrical and electronic properties were the main descriptors in the predictive model. mdpi.com Another 2D-QSAR analysis of various cinnamic acid hybrids pointed to hydrophobicity as a key factor in several biological activities, including enzyme inhibition and antitumor effects. researchgate.net

The development of a specific QSAR model for this compound derivatives would require a dataset of synthesized analogs with their corresponding biological activity data. Such a model would be instrumental in guiding the rational design of new derivatives with enhanced potency and selectivity for a desired biological target. The model could help in predicting the activity of yet-unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the discovery of new drug candidates.

Development and Validation of Predictive QSAR Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that quantitatively correlates the structural or physicochemical properties of a set of compounds with their biological activities. nih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules. nih.gov

The development of a predictive QSAR model for this compound derivatives would follow a multi-step process:

Data Set Preparation : This initial step involves compiling a dataset of cinnamic acid derivatives with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity). The data must be carefully curated to ensure accuracy and consistency. nih.gov

Descriptor Calculation : For each molecule in the dataset, a wide range of numerical descriptors are calculated. These can include constitutional, topological, geometric, electrostatic, and quantum-chemical parameters that encode the structural features of the molecules. nih.gov

Model Development : Using statistical techniques like Multiple Linear Regression (MLRA) or machine learning algorithms, a relationship is established between the calculated descriptors and the observed biological activity. nih.govmdpi.com This process identifies the key molecular properties that govern the activity of the compounds.

Model Validation : This is a critical step to ensure the model is robust and has predictive power. mdpi.com Validation is typically performed using both internal and external methods.

Internal Validation : Techniques like leave-one-out (LOO) cross-validation are used, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. A high cross-validated correlation coefficient (Q² or r²(CV)) indicates good internal consistency. A model is generally considered acceptable if Q² > 0.5. mdpi.com

External Validation : The model's ability to predict the activity of an independent set of compounds (the test set) that was not used in model development is assessed. mdpi.com The predictive correlation coefficient (r² prediction) for the external set is a key metric of the model's real-world utility. mdpi.com

For instance, a QSAR study on cinnamic acid derivatives for lipid peroxidation inhibition successfully developed models that were rigorously validated internally and externally, ensuring they were not the result of chance correlation. mdpi.com

| Validation Parameter | Description | Acceptable Value |

| r² | Coefficient of determination; measures the goodness of fit for the training set. | > 0.6 |

| Q² (or r²(CV)) | Cross-validated correlation coefficient; measures internal predictive ability. | > 0.5 |

| r² prediction | Predictive correlation coefficient for an external test set; measures external predictive ability. | > 0.5 |

These validated models can then be used to screen virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

Application of Free-Wilson Type Approaches in Chimeric Compound Design

The Free-Wilson analysis is a QSAR method that assumes the biological activity of a molecule is the sum of contributions from its parent scaffold and its various substituents. slideshare.netslideshare.net Unlike other methods that rely on physicochemical parameters, Free-Wilson analysis uses indicator variables (typically '1' for presence and '0' for absence) to represent specific structural features. slideshare.netscribd.com

The core principle is expressed by the equation: Biological Activity = µ + Σ(Group Contributions)

Where 'µ' represents the average activity of the parent structure, and the sum includes the activity contributions of each substituent at different positions. scribd.com

Application in Chimeric Design:

This approach is particularly well-suited for designing chimeric or hybrid compounds, where different bioactive fragments are combined into a single molecule. In the context of this compound derivatives, a Free-Wilson analysis could be applied as follows:

Define the Scaffold and Substituent Points : The this compound core would be the parent scaffold. The positions on the phenyl ring, the acrylic acid side chain, or the carboxyl group itself could be defined as points for substitution.

Synthesize and Test a Series : A series of analogues with different substituents at these defined positions would be synthesized and their biological activity measured. slideshare.net

Predict New Combinations : The model can then predict the activity of unsynthesized chimeric compounds by summing the contributions of their respective substituents. blogspot.com This allows researchers to identify potentially highly active combinations of fragments that have not yet been made. blogspot.com

A key advantage is that this method can directly relate structural features to biological properties without needing physicochemical data. uniroma1.it It can also be combined with other QSAR methods, like Hansch analysis, to create more powerful predictive models that incorporate both indicator variables for some structural features and physicochemical parameters for others. uniroma1.itnih.gov

Principles of Rational Ligand Design

Rational ligand design uses the understanding of a biological target's structure and mechanism to create molecules with specific desired activities. The unique electronic and steric properties of the this compound scaffold make it a versatile starting point for designing targeted inhibitors and modulators.

Design Considerations for Enzyme Inhibitors (e.g., HDAC, DENV Protease, Tyrosinase)

Histone Deacetylase (HDAC) Inhibitors : The design of HDAC inhibitors often involves a pharmacophore model consisting of a cap group, a linker, and a zinc-binding group (ZBG). The trifluoromethyl group is key in this context. Trifluoromethyl ketones (TFMKs) have been identified as potent ZBGs that can chelate the zinc ion in the HDAC active site. nih.govnih.gov However, TFMKs can be metabolically unstable. nih.gov Rational design efforts have focused on overcoming this by creating more stable surrogates, such as trifluoropyruvamides (TFPAs), where an adjacent electron-withdrawing group stabilizes the hydrated form of the ketone, preventing its reduction in vivo. nih.gov This strategy leads to a new class of metabolically stable HDAC inhibitors. nih.gov Detailed kinetic studies show that trifluoromethyl ketone inhibitors can exhibit different mechanisms (fast-on-fast-off vs. slow-binding) depending on the specific HDAC isoform, a level of detail crucial for designing selective drugs. rsc.orgresearchgate.net

Dengue Virus (DENV) Protease Inhibitors : The DENV NS2B-NS3 protease is essential for viral replication, making it a prime antiviral target. analis.com.my The active site is relatively flat, posing a challenge for drug design. researchgate.net Cinnamic acid and its derivatives have been explored as potential DENV inhibitors. analis.com.myresearchgate.net Molecular docking studies of cinnamic acid amides have been used to predict binding affinity and understand interactions with the catalytic triad (B1167595) of the protease, guiding the rational design of new compounds. nih.govresearchgate.net The presence of bulky and electronegative groups can be advantageous; for example, a reported DENV protease inhibitor incorporated a trifluoromethyl-benzyl ether group, highlighting the potential utility of the trifluoromethyl moiety in achieving potent inhibition.

Tyrosinase Inhibitors : Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibitors are valuable in cosmetics and medicine. nih.govresearchgate.net For cinnamic acid derivatives, the substituents on the phenyl ring are critical for activity. nih.govresearchgate.net Studies have shown that the presence and position of groups like hydroxyl, methoxy, or halogens can significantly alter inhibitory potency. researchgate.netresearchgate.net For example, introducing fluorine substituents to the phenyl ring has been shown to enhance inhibitory activity. researchgate.net The design of novel inhibitors often involves creating esters or other derivatives to optimize interactions with the enzyme's active site. nih.gov The trifluoromethyl group, being a strong electron-withdrawing group, and the bromo group could be strategically employed to modulate the electronic properties of the phenyl ring and enhance binding to the tyrosinase active site.

Strategies for Modulating Receptor Binding Affinity

Modulating the binding affinity of a ligand like this compound for its target receptor is a central goal of medicinal chemistry. This is achieved by systematically modifying the ligand's structure to optimize interactions with the receptor's binding pocket.

Key strategies include:

Optimizing Hydrophobic and van der Waals Interactions : The phenyl ring and the trifluoromethyl group of the scaffold can engage in hydrophobic interactions within the binding site. Modifying these groups or adding other lipophilic substituents can enhance binding if the target pocket has available hydrophobic space.

Exploiting Hydrogen Bonds : The carboxylic acid group is a primary site for forming strong hydrogen bonds with donor or acceptor residues in the receptor. Converting the acid to an ester or amide can change these interactions, sometimes leading to improved affinity or altered selectivity.

Managing Steric Interactions : The size and shape of the ligand must be complementary to the binding site. The bulky bromo and trifluoromethyl groups significantly influence the molecule's conformation. Sometimes, reducing a steric clash by removing or repositioning a bulky group can dramatically improve binding affinity. pnas.org Conversely, adding bulk can sometimes access new favorable interactions.

Modulating Protein Conformation : Ligand binding is not a simple lock-and-key event; proteins are dynamic. Some ligands can induce or stabilize specific receptor conformations. nih.gov The binding of a small molecule can alter the protein's surface, sometimes creating new grooves or pockets that enhance the interaction. pnas.org Understanding these dynamic changes is crucial for designing modulators with specific agonist or antagonist profiles. nih.gov

By systematically applying these strategies, derivatives of this compound can be fine-tuned to achieve high potency and selectivity for a desired biological target.

Development of Multi-Target Agents based on Cinnamic Acid Scaffolds

Complex multifactorial diseases like Alzheimer's or those involving chronic inflammation and oxidative stress often benefit from therapies that can hit multiple biological targets simultaneously. nih.govnih.gov The cinnamic acid scaffold is an excellent platform for developing such multi-target-directed ligands (MTDLs) due to its synthetic tractability and inherent biological activities. nih.govnih.govrsdjournal.org

The strategy involves creating hybrid molecules that combine the cinnamic acid core with other pharmacophores known to interact with different targets. researchgate.net

Combining Antioxidant and Anti-inflammatory Activities : Cinnamic acid derivatives are known for their antioxidant and anti-inflammatory properties. nih.gov Researchers have designed and synthesized multi-target cinnamic acids that can simultaneously scavenge free radicals (like hydroxyl and superoxide (B77818) radicals) and inhibit inflammatory enzymes like lipoxygenase. nih.gov This dual action is beneficial for diseases driven by both oxidative stress and inflammation. nih.gov

Neuroprotective Agents for Alzheimer's Disease : In Alzheimer's disease, multiple factors like amyloid-β (Aβ) aggregation, oxidative stress, and low acetylcholine (B1216132) levels are involved. Cinnamic acid-based hybrids have been designed to tackle several of these at once. nih.gov For example, hybrids of tacrine (B349632) (an acetylcholinesterase inhibitor) and cinnamic acid have been synthesized. nih.govmdpi.com The goal is for the cinnamic acid portion to provide neuroprotective and antioxidant effects while the tacrine moiety inhibits the breakdown of acetylcholine. nih.gov The design of these hybrids often involves optimizing the linker connecting the two pharmacophores to ensure proper interaction with both targets. mdpi.com

The this compound structure, with its distinct electronic properties, offers a unique starting point for creating novel MTDLs. Its core could be conjugated with other active groups to generate synergistic or multi-target actions for treating complex diseases. researchgate.net

Pre Clinical Biological Activity and Molecular Interaction Mechanisms of 4 Bromo 2 Trifluoromethyl Cinnamic Acid

Enzyme Inhibition Studies

The therapeutic and biological potential of cinnamic acid derivatives is often linked to their ability to specifically interact with and inhibit various enzymes. The presence of a trifluoromethyl group and a bromine atom on the cinnamic acid scaffold can significantly influence these interactions, enhancing potency and modifying the mechanism of action.

Histone Deacetylase (HDAC) Inhibition Mechanisms

Histone deacetylase (HDAC) enzymes are crucial regulators of gene expression, and their inhibition is a validated strategy in oncology. While direct studies on 4-Bromo-2-(trifluoromethyl)cinnamic acid are not prevalent, the trifluoromethyl ketone moiety, a close structural relative of the carboxylic acid, is a known zinc-binding group that effectively inhibits HDACs.

Detailed kinetic evaluations of inhibitors featuring a trifluoromethyl ketone group reveal a sophisticated, class-dependent mechanism of action. This contrasts with the more straightforward fast-on-fast-off kinetics observed with hydroxamic acid-based inhibitors. The trifluoromethyl ketone inhibitors demonstrate a differential pattern: a fast-on-fast-off mechanism against class IIa HDACs (HDAC4, HDAC7) and more complex, slow-binding mechanisms against class I and class IIb enzymes (HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8). oup.comnih.gov This suggests that the trifluoromethyl group facilitates a distinct and highly specific interaction within the enzyme's catalytic site. oup.comnih.gov

HDAC inhibitors function by binding to the zinc ion within the catalytic domain, which obstructs substrate access. mdpi.com This action leads to the hyperacetylation of histone and non-histone proteins, altering gene transcription and inducing effects like growth arrest and apoptosis in cancer cells. tcichemicals.comacs.org The specific mechanism can vary, highlighting the importance of kinetic studies in characterizing these potent enzyme inhibitors. oup.com

Table 1: Inhibition Mechanisms of Trifluoromethyl Ketone-Based HDAC Inhibitors

| HDAC Class | Representative Enzymes | Inhibition Mechanism |

|---|---|---|

| Class I | HDAC1, HDAC2, HDAC3, HDAC8 | Slow-binding, competitive oup.comnih.gov |

| Class IIa | HDAC4, HDAC7 | Fast-on-fast-off oup.comnih.gov |

| Class IIb | HDAC6 | Slow-binding, competitive oup.com |

Dengue Virus (DENV) Protease Inhibition and Molecular Interactions

The Dengue Virus (DENV) NS2B-NS3 protease (NS2B-NS3pro) is essential for the viral replication cycle, making it a prime target for antiviral drug development. eurekaselect.comnih.gov The strategy involves identifying small molecules that can bind to the protease's active site, blocking its function. eurekaselect.com

Virtual screening and subsequent in-vitro assays have identified numerous compounds that inhibit the DENV protease. Successful inhibitors typically form hydrogen bonds and hydrophobic interactions with key amino acid residues within the NS3pro active site pocket. nih.gov Kinetic analyses of potent inhibitors have often characterized them as competitive inhibitors, meaning they directly compete with the natural substrate for binding to the enzyme's active site. nih.gov Some molecules, however, have been shown to function as mixed-type inhibitors, suggesting they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Although this compound has not been specifically highlighted as a DENV protease inhibitor in the reviewed literature, its structural features are consistent with those of other small-molecule inhibitors designed to fit into enzymatic active sites.

Table 2: Characteristics of Selected DENV NS2B-NS3 Protease Inhibitors

| Inhibitor Type | Inhibition Constant | Mechanism of Action | Key Interactions |

|---|---|---|---|

| Competitive Inhibitors | Kᵢ values: 3.4 - 4.9 µM nih.gov | Binds to the free enzyme, preventing substrate binding. | Stabilized by H-bonds with catalytic residues and hydrophobic interactions. nih.gov |

| Mixed-Type Inhibitors | Not specified | Binds to both the free enzyme and the enzyme-substrate complex. nih.gov | Binds in the vicinity of the active site. nih.gov |

Tyrosinase Inhibition Kinetics and Types

Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis. Its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. Cinnamic acid and its derivatives are a well-established class of tyrosinase inhibitors. acs.org

The inhibition of tyrosinase can occur through several kinetic mechanisms, including competitive, uncompetitive, noncompetitive, and mixed-type inhibition. nih.gov The specific mechanism is highly dependent on the structure of the cinnamic acid derivative. For instance, some derivatives act as competitive inhibitors, binding directly to the enzyme's active site and chelating the copper ions. nih.gov Others have been identified as uncompetitive or mixed-type inhibitors, which can bind to the enzyme-substrate complex. acs.orgnih.gov

Kinetic studies are crucial for elucidating these mechanisms. For example, one potent cinnamic acid-eugenol ester was identified as a reversible mixed-type inhibitor. acs.org Spectroscopic analysis further revealed that this inhibitor could alter the secondary structure and conformation of the tyrosinase enzyme. acs.org

Table 3: Tyrosinase Inhibition by Cinnamic Acid Derivatives

| Derivative Type | IC₅₀ Value | Inhibition Type |

|---|---|---|

| Cinnamic acid–eugenol ester (c27) | 3.07 ± 0.26 μM acs.org | Reversible mixed-type acs.org |

| Cinnamic acid | 201.4 ± 5.3 μM acs.org | Mixed-type nih.gov |

| para-chloro derivative (5m) | 77.62 µmol/L namikkemalmedj.com | Uncompetitive namikkemalmedj.com |

Dehydrogenase and Amide Hydrolase Inhibition by Trifluoromethyl Cinnamic Acid Analogues